Product packaging for [1,1'-Biphenyl]-2-carboxamide(Cat. No.:CAS No. 13234-79-2)

[1,1'-Biphenyl]-2-carboxamide

Cat. No.: B032448
CAS No.: 13234-79-2
M. Wt: 197.23 g/mol
InChI Key: GTKIGDZXPDCIKR-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-carboxamide (CAS 13234-79-2) is a high-purity chemical compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol. This compound serves as a key scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Research Applications and Biological Evaluation Extensive research has demonstrated the significant antiproliferative properties of synthetic 1,1'-biphenyl-2-carboxamide derivatives. Specific analogs have shown potent cytotoxic effects against human cancer cell lines, such as leukemia K562 cells. Studies indicate that these active compounds, for instance, the derivative labeled 17b , exert their antitumoral effect by inducing G2/M phase cell cycle arrest. This arrest is a consequence of DNA damage, as confirmed by the increase in established DNA repair markers, phospho-ATM and γH2AX. The mechanism of action is also linked to the generation of reactive oxygen species (ROS), activation of JNK signaling pathways, and the induction of caspase-3 dependent apoptosis . Chemical Properties and Usage This compound and its substituted derivatives are critical intermediates in synthesizing more complex molecules for biological evaluation. The biphenyl-carboxamide structure is a privileged pharmacophore in drug discovery, and its derivatives are covered by patents for use in medicaments, highlighting their potential in treating conditions like atrial fibrillation and arrhythmias . As a versatile building block, it is essential for exploring structure-activity relationships and developing targeted inhibitors. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle it with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B032448 [1,1'-Biphenyl]-2-carboxamide CAS No. 13234-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbenzamide
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InChI

InChI=1S/C13H11NO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIGDZXPDCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157501
Record name (1,1'-Biphenyl)-2-carboxamide
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13234-79-2
Record name [1,1′-Biphenyl]-2-carboxamide
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Record name (1,1'-Biphenyl)-2-carboxamide
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Record name (1,1'-Biphenyl)-2-carboxamide
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Record name [1,1'-biphenyl]-2-carboxamide
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Record name (1,1'-BIPHENYL)-2-CARBOXAMIDE
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Sophisticated Synthetic Methodologies and Strategic Derivatization of 1,1 Biphenyl 2 Carboxamide

Advanced Coupling Reactions for [1,1'-Biphenyl]-2-carboxamide Scaffold Construction

The formation of the C-C bond linking the two phenyl rings is the cornerstone of synthesizing the this compound backbone. Transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering high efficiency and functional group tolerance under mild conditions. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis stands at the forefront of biaryl synthesis due to its exceptional efficiency and broad applicability. researchgate.net Several named reactions, each with unique advantages, have been extensively employed and optimized for the construction of biphenyl (B1667301) systems.

The Suzuki–Miyaura cross-coupling reaction is arguably the most widely used method for constructing biaryl linkages, owing to the commercial availability, low toxicity, and stability of its boronic acid reagents. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester. gre.ac.uknih.gov For the synthesis of this compound, this can be approached by coupling a 2-halobenzamide with phenylboronic acid or by coupling a 2-(alkoxycarbonyl)phenylboronic acid with a haloarene, followed by amidation.

The synthesis of various biphenyl carboxylic acids, direct precursors to the target carboxamides, has been achieved in high yields using Suzuki-Miyaura coupling. researchgate.netajgreenchem.com For instance, substituted biphenyl carboxylic acids have been synthesized by coupling various substituted boronic acids with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, catalyzed by Tetrakis(triphenylphosphine)palladium(0) in an alkaline medium. ajgreenchem.com Similarly, a green synthesis approach using a water-soluble fullerene-supported PdCl2 nanocatalyst has been reported to produce biphenyl carboxylic acids in yields exceeding 90% at room temperature. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

Aryl Halide/Boronic Acid Partner 1 Aryl Halide/Boronic Acid Partner 2 Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Substituted Bromobenzene Substituted Phenylboronic Acids Pd(OH)2 K3PO4 Ethanol 65 Good to Excellent nih.gov
4-Bromobenzoic acid Phenylboronic acid C60-TEGs/PdCl2 K2CO3 Water RT >90 researchgate.net
2-Iodo 4-nitro fluorobenzene Boronic acid Pd catalyst, PPh3 - Dioxane Reflux 81 nih.gov
Aryl Halides (carboxyl-containing) Aryl Boronic Acids [PdCl2(NH2CH2COOH)2] - Water RT Excellent researchgate.net

This table is interactive and can be sorted by column.

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed couplings offer alternative routes to the biphenyl scaffold.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org While not a direct route to biphenyls, intramolecular Heck reactions have been crucial in synthesizing complex polycyclic systems containing a biphenyl moiety. nih.gov The reaction typically proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org Recent protocols have focused on milder conditions, employing stable secondary phosphine (B1218219) oxide (SPO) ligated palladium complexes for the coupling of aryl halides and olefins at moderate temperatures. beilstein-journals.org

The Stille coupling utilizes an organotin reagent as the coupling partner for an aryl halide. A key advantage of the Stille reaction is the stability of the organostannanes and their tolerance to a wide range of functional groups under mild reaction conditions. This method has been instrumental in the total synthesis of complex natural products containing biaryl structures. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (from the organotin compound), and reductive elimination. nih.gov

The efficiency, scope, and mildness of palladium-catalyzed cross-coupling reactions are heavily dependent on the choice of ligand and the palladium precatalyst. nih.govnih.govsigmaaldrich.com

Ligand Design: The role of the ligand is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. nih.gov Bulky, electron-rich phosphine ligands, particularly dialkylbiaryl phosphines developed by Buchwald and others, have proven highly effective in promoting challenging coupling reactions. sigmaaldrich.com These ligands enhance the rate of oxidative addition and reductive elimination. The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable catalysts for Suzuki-Miyaura couplings. mdpi.com The choice of ligand must often be matched to the specific substrate class to achieve optimal results. nih.gov

Precatalyst Development: Modern precatalysts are designed to be air- and moisture-stable, allowing for easier handling while efficiently generating the active Pd(0) species in situ. sigmaaldrich.com Second-generation Buchwald precatalysts, for example, are highly active and allow for low catalyst loadings and short reaction times under mild conditions. sigmaaldrich.com Similarly, Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are commercially available and show broad applicability in cross-coupling reactions. mdpi.com The development of rapidly activating precatalysts has enabled the use of less reactive electrophiles, such as aryl esters, under significantly milder conditions than previously possible. nih.gov

Table 2: Key Ligands and Precatalysts in Biphenyl Synthesis

Catalyst Type Name/Class Key Features Typical Reactions Reference
Ligands Buchwald Dialkylbiaryl Phosphines (e.g., XPhos) Bulky, electron-rich, promote difficult couplings Suzuki-Miyaura, Buchwald-Hartwig sigmaaldrich.com
N-Heterocyclic Carbenes (NHCs) (e.g., IPr) Strong σ-donors, form stable complexes Suzuki-Miyaura nih.govmdpi.com
Mono-N-protected Amino Acids Can render C-H activation reversible C-H Functionalization nih.gov
Precatalysts 2nd Generation Buchwald Precatalysts Air-stable, highly efficient, rapid activation Suzuki-Miyaura with challenging substrates sigmaaldrich.com
Pd-PEPPSI Precatalysts Air- and moisture-stable, commercially available Suzuki-Miyaura mdpi.com
(η3-1-tBu-indenyl)Pd(L)(Cl) Exceptionally active, rapid reduction to Pd(0) Suzuki-Miyaura & Buchwald-Hartwig of Aryl Esters nih.gov

This table is interactive and can be sorted by column.

Alternative Transition Metal-Mediated Syntheses

While palladium dominates the field, other transition metals can also catalyze the formation of biaryl compounds, sometimes offering complementary reactivity or cost advantages. For instance, cobalt-catalyzed processes have been developed for the synthesis of aromatic ketones from aryl bromides, showcasing the potential of other first-row transition metals. acs.org Furthermore, transition-metal-free methods are gaining attention as more sustainable alternatives. These can include photocatalytic S-N coupling reactions or intramolecular aminations that proceed without a metal catalyst under specific conditions. polyu.edu.hkmdpi.com For example, a method for the synthesis of phenanthridinones from biaryl-2-oxamic acid has been developed using Na2S2O8 under transition-metal-free radical conditions. nih.gov

Chemo- and Regioselective Synthesis of Substituted Derivatives

Controlling the position of substituents on the biphenyl scaffold is crucial for modulating the properties of the final molecule. The inherent ortho-directing nature of functional groups like carboxylic acids has been exploited for regioselective synthesis. researchgate.net A palladium(II)-catalyzed cascade reaction involving ortho-arylation followed by decarboxylation has been utilized to synthesize meta-substituted biphenyls from C2-substituted benzoic acids. researchgate.net

Similarly, palladium-catalyzed borylation of ortho-substituted phenyl halides, followed by a one-pot Suzuki-Miyaura coupling, provides a reliable route to 2,2'-disubstituted biphenyls. acs.org The choice of coupling partners and reaction conditions in standard cross-coupling reactions also provides a high degree of control over the final substitution pattern, allowing for the synthesis of specific isomers required for targeted applications.

Functionalization Reactions of the Biphenyl and Carboxamide Moieties

The biphenyl and carboxamide components of this compound offer multiple sites for chemical modification. Functionalization strategies can be directed towards the aromatic rings of the biphenyl core or the nitrogen and carbonyl groups of the carboxamide functionality, allowing for a high degree of molecular diversity.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

The biphenyl system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The regioselectivity of these reactions on the this compound core is governed by the directing effects of the constituent groups. The carboxamide group at the 2-position is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org Conversely, the phenyl group at the 1-position is a weak activator and an ortho-, para-director. chemistrysteps.com

The interplay of these directing effects determines the position of electrophilic attack. For instance, in the nitration of biphenyl derivatives, the substitution pattern is influenced by the nature of the substituents already present. While the carboxamide group directs incoming electrophiles to the meta-positions of its own ring (positions 3 and 5), the adjacent phenyl ring directs to its ortho and para positions (2', 4', and 6'). The steric hindrance imposed by the existing carboxamide group and the twisted conformation of the biphenyl system can also play a significant role in favoring certain positions over others. For example, the para-position of the second phenyl ring (4'-position) is often favored due to reduced steric hindrance. chemistrysteps.com

Common electrophilic aromatic substitution reactions that can be applied to the biphenyl core include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. vanderbilt.edu

The specific conditions for these reactions, such as the choice of catalyst and solvent, can be optimized to achieve the desired regioselectivity and yield.

Modification of the Carboxamide Functionality (e.g., N-substitution, amidation)

The carboxamide group itself provides a versatile handle for further derivatization.

N-Substitution: The hydrogen atom on the amide nitrogen can be replaced with various substituents through N-alkylation or N-arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and can be employed for the N-arylation of amides. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.comlibretexts.org This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with the amide. jk-sci.commit.edu The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amide and the aryl halide.

Amidation: The amide bond can be formed through the coupling of a carboxylic acid and an amine. In the context of modifying this compound, this could involve the synthesis of derivatives where the primary amide is replaced by a secondary or tertiary amide. This can be achieved by first hydrolyzing the existing amide to the corresponding carboxylic acid ([1,1'-biphenyl]-2-carboxylic acid) and then coupling it with a desired primary or secondary amine using standard peptide coupling reagents.

Alternatively, transamidation offers a more direct route to modify the carboxamide group. This reaction involves the exchange of the amine portion of the amide with a different amine. researchgate.netbath.ac.uknih.gov While challenging due to the stability of the amide bond, catalytic methods have been developed to facilitate this transformation.

Halogenation and Azidation Strategies for Further Derivatization

Introducing halogen or azide (B81097) functionalities onto the this compound scaffold opens up avenues for a wide range of subsequent transformations, making them valuable intermediates in multi-step syntheses.

Halogenation: As mentioned in the context of electrophilic aromatic substitution, direct halogenation of the biphenyl core is a feasible strategy. The resulting aryl halides are versatile synthetic handles that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Azidation: The introduction of an azide group (-N3) provides a precursor for the synthesis of amines via reduction or for participation in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A common method for introducing an azide group onto an aromatic ring is through the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comnih.gov This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with an azide source, typically sodium azide, in the presence of a copper(I) catalyst. Therefore, to introduce an azide group onto the this compound core, a precursor bearing an amino group would be required.

One-Pot and Multicomponent Reactions for Expedited Synthesis

One-Pot Syntheses: A potential one-pot approach for the synthesis of substituted [1,1'-biphenyl]-2-carboxamides could involve a sequential Suzuki coupling and amidation. For example, a suitably substituted 2-bromobenzamide (B1207801) could be coupled with a boronic acid under palladium catalysis, followed by an in-situ modification of the carboxamide group. Palladium-catalyzed reactions are often amenable to tandem processes. nih.govnih.govrsc.org

Multicomponent Reactions (MCRs): MCRs are convergent reactions in which three or more starting materials react to form a product that contains substantial portions of all the reactants. georgiasouthern.edubeilstein-journals.orgscispace.commdpi.com

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. georgiasouthern.edubeilstein-journals.orgscispace.commdpi.comnih.gov To synthesize a this compound derivative using this method, [1,1'-biphenyl]-2-carboxylic acid could be used as the acid component, along with a suitable aldehyde, amine, and isocyanide. The versatility of the Ugi reaction allows for the rapid generation of a library of diverse biphenyl-2-carboxamide analogs by varying the other three components. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgrsc.orgresearchgate.netnih.govmdpi.com While the direct product is not a simple biphenyl-2-carboxamide, this reaction could be used to generate complex derivatives where the biphenyl-2-carboxamide moiety is incorporated into a larger, multifunctional scaffold.

The application of these expedited synthetic strategies allows for the rapid exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with desired properties.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral this compound analogs is of significant interest, particularly in the field of medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity. Chirality in this class of compounds can arise from two main sources: the presence of stereocenters in substituents attached to the biphenyl or carboxamide moieties, or from atropisomerism, a type of axial chirality that results from restricted rotation around the C-C single bond connecting the two phenyl rings.

Synthesis of Diastereomers and Enantiomers with Stereocenters: The introduction of chiral substituents can be achieved by using enantiomerically pure starting materials or through stereoselective reactions. For example, if a chiral amine is used in the amidation of [1,1'-biphenyl]-2-carboxylic acid, the resulting carboxamide will be chiral. Similarly, if a chiral aldehyde or amine is used in a Ugi reaction, the product will contain stereocenters. Diastereoselective reactions can be employed to control the formation of new stereocenters relative to existing ones.

Asymmetric Synthesis of Atropisomers: The synthesis of atropisomeric [1,1'-biphenyl]-2-carboxamides presents a greater synthetic challenge. Atropisomers are stereoisomers that can be isolated due to hindered rotation around a single bond. nih.gov For biphenyls, this restricted rotation is typically caused by the presence of bulky substituents at the ortho-positions of both rings. nih.gov The carboxamide group at the 2-position already provides some steric bulk. The introduction of a sufficiently large substituent at the 2'-position, and potentially at the 6 and 6'-positions, can create a high enough rotational barrier to allow for the isolation of stable atropisomers.

Several strategies have been developed for the asymmetric synthesis of atropisomeric biaryls:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming step. After the desired chirality is established, the auxiliary is removed.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have been successfully employed in the atroposelective synthesis of biaryls. chemrxiv.orgacs.orgdntb.gov.ua These catalysts can create a chiral environment that favors the formation of one atropisomer over the other.

Transition-Metal Catalysis: Chiral transition-metal complexes, often featuring chiral phosphine ligands, are widely used in asymmetric catalysis. chemrxiv.orgsnnu.edu.cnnih.govdntb.gov.ua For example, an asymmetric Suzuki coupling between a 2-halobenzamide and a suitably substituted arylboronic acid could potentially be used to construct the chiral biphenyl axis with high enantioselectivity. The Buchwald-Hartwig amination has also been adapted for the asymmetric synthesis of N-C axially chiral compounds. snnu.edu.cn

The development of these stereoselective methods is crucial for accessing enantiomerically pure this compound analogs, which is essential for understanding their structure-activity relationships and for their potential application as chiral ligands or catalysts in asymmetric synthesis.

Advanced Spectroscopic and Structural Characterization of 1,1 Biphenyl 2 Carboxamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For [1,1'-Biphenyl]-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The aromatic region will be complex due to the presence of two phenyl rings. The protons on the substituted ring (the one bearing the carboxamide group) will show different chemical shifts and coupling patterns compared to the protons on the unsubstituted phenyl ring. The amide protons (CONH₂) typically appear as two broad singlets at room temperature due to restricted rotation around the C-N bond, a characteristic feature of amides. libretexts.orgpku.edu.cn The chemical shifts are influenced by factors such as solvent and temperature.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. There will be 13 distinct signals corresponding to the carbon atoms of the biphenyl (B1667301) framework and the carbonyl carbon of the amide group. The carbonyl carbon is typically observed in the downfield region of the spectrum. The quaternary carbons of the biphenyl linkage will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.55-7.65 (m)128.0-129.0
H-47.40-7.50 (m)129.0-130.0
H-57.35-7.45 (m)127.0-128.0
H-67.75-7.85 (d)130.0-131.0
H-2', H-6'7.30-7.40 (m)128.5-129.5
H-3', H-5'7.40-7.50 (m)129.5-130.5
H-4'7.35-7.45 (m)127.5-128.5
NH₂5.5-7.5 (br s)-
C-1-135.0-136.0
C-2-133.0-134.0
C-1'-140.0-141.0
C=O-168.0-170.0

Note: Predicted values are based on the analysis of related biphenyl and benzamide (B126) structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling network between protons. For this compound, this will show correlations between adjacent aromatic protons on each ring, helping to trace the connectivity within each phenyl group. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comsdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comnih.gov This is particularly useful for identifying the quaternary carbons, as they will show correlations to nearby protons. For instance, the carbonyl carbon will show a correlation to the H-3 proton and potentially to one of the amide protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the preferred conformation around the biphenyl linkage by showing through-space interactions between protons on the two different phenyl rings.

NMR-Based Speciation Studies in Complex Media

NMR spectroscopy is a powerful tool for studying the behavior of molecules in complex environments, such as in different solvents or in the presence of other chemical species. For this compound, NMR can be used to study processes like proton exchange of the amide protons with the solvent, or potential intermolecular interactions such as hydrogen bonding or π-π stacking in concentrated solutions. ntnu.no Changes in chemical shifts and line shapes of the NMR signals can provide valuable information about the speciation and dynamics of the molecule in solution.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the amide group and the aromatic rings. Key expected vibrational bands include:

N-H stretching: Two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (NH₂) group.

C=O stretching (Amide I band): A strong absorption band typically found in the range of 1680-1630 cm⁻¹.

N-H bending (Amide II band): A band in the region of 1650-1580 cm⁻¹.

C-N stretching: A band around 1400 cm⁻¹.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aromatic C=C stretching: Several bands in the 1600-1450 cm⁻¹ region.

Out-of-plane C-H bending: Strong bands in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds. The C=O stretching vibration will also be Raman active.

Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch3350-3400Weak
N-H Symmetric Stretch3150-3200Weak
Aromatic C-H Stretch3000-3100Strong
C=O Stretch (Amide I)1650-1680Moderate
N-H Bend (Amide II)1600-1640Weak
Aromatic C=C Stretch1450-1600Strong
C-N Stretch1380-1420Moderate
Out-of-plane C-H Bend700-900Moderate

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing or solvent interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (197.24 g/mol ). The fragmentation pattern will be characteristic of aromatic amides. libretexts.org Key fragmentation pathways may include:

Loss of NH₂: A fragment corresponding to the loss of the amino radical (M - 16).

Loss of CONH₂: A fragment resulting from the cleavage of the amide group (M - 44).

Formation of the biphenyl cation: A peak corresponding to the biphenyl radical cation (m/z 154).

Characteristic aromatic fragmentation: Peaks corresponding to the loss of small neutral molecules like HCN or C₂H₂ from the aromatic rings.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. tib.eu This enables the determination of the elemental composition of the molecule and its fragments, confirming the molecular formula of this compound as C₁₃H₁₁NO. HRMS is also invaluable for distinguishing between ions with the same nominal mass but different elemental compositions in complex mixtures.

Table 3: Predicted HRMS Fragmentation for this compound

m/z (Nominal) Proposed Fragment Ion Elemental Composition Calculated Exact Mass
197[M]⁺C₁₃H₁₁NO⁺197.0841
181[M - NH₂]⁺C₁₃H₉O⁺181.0653
154[C₁₂H₁₀]⁺C₁₂H₁₀⁺154.0783
153[M - CONH₂]⁺C₁₂H₉⁺153.0704

Note: The fragmentation pattern is predictive and based on the general fragmentation of related aromatic amides. nih.gov

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight 197.24 g/mol ), a typical experiment would involve the ionization of the molecule, often forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 198. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation of aromatic amides is well-documented and provides a clear pathway for confirming the molecular structure. libretexts.orglibretexts.org The primary fragmentation pathways expected for this compound involve the cleavage of bonds adjacent to the carbonyl group. miamioh.edu

A key fragmentation event is the neutral loss of ammonia (B1221849) (NH₃, 17 Da), resulting in the formation of a stable acylium ion. However, the most characteristic fragmentation for primary amides is often the loss of the entire aminocarbonyl group or parts thereof. libretexts.orgcreative-proteomics.com Based on data from the isomeric compound N-phenylbenzamide, which also has an [M+H]⁺ precursor ion at m/z 198.09, a major product ion is observed at m/z 105.03. nih.gov This corresponds to the benzoyl cation, [C₆H₅CO]⁺. For this compound, the analogous fragmentation would produce a [biphenyl-2-carbonyl]⁺ cation at m/z 181. This fragment results from the cleavage of the C-N bond and loss of the NH₂ radical.

Another significant fragmentation pathway involves the loss of carbon monoxide (CO, 28 Da) from the acylium ion, a common process for carbonyl-containing compounds. miamioh.edu This would lead to a fragment ion corresponding to the biphenyl cation at m/z 153. The analysis of these distinct neutral losses and the resulting product ions allows for the unambiguous confirmation of the biphenyl backbone and the 2-carboxamide (B11827560) substitution pattern.

Table 1: Predicted Tandem Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
198 ([M+H]⁺)181NH₂• (17 Da)[Biphenyl-2-carbonyl]⁺
198 ([M+H]⁺)153CO + NH₃ (45 Da)[Biphenyl]⁺
181153CO (28 Da)[Biphenyl]⁺

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govsemanticscholar.org While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be reliably inferred from the crystal structures of closely related biphenyl and benzamide derivatives. nih.govnih.govmdpi.com

Determination of Three-Dimensional Molecular Structure

The core structural feature of this compound is the dihedral angle between the two phenyl rings. Due to steric hindrance between the carboxamide group at the 2-position and the hydrogen atom at the 2'-position of the adjacent ring, the molecule is non-planar. In analogous 2,2'-disubstituted biphenyls, such as [1,1′-biphenyl]-2,2′-dicarbonitrile, the dihedral angle between the rings is reported to be 46.16°. nih.gov A similar twisted conformation is expected for this compound. The amide group itself is expected to be relatively planar.

Table 2: Typical Crystallographic Parameters for a Related Biphenyl System Data derived from the analogous compound [1,1′-biphenyl]-2,2′-dicarbonitrile. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.7839
b (Å)3.9451
c (Å)16.6079
β (°)101.630
Dihedral Angle (°)46.16

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intramolecular interactions play a crucial role in dictating the preferred conformation of the molecule. nih.gov In this compound, the primary intramolecular interaction is the steric repulsion between the ortho-substituent (carboxamide group) and the ortho-hydrogen on the second ring, which forces the biphenyl system into its twisted state. While less common, a weak intramolecular hydrogen bond of the C-H···O type or an N-H···π interaction between one of the amide protons and the face of the adjacent phenyl ring could also contribute to conformational stability. Studies on related sulfonamides have shown that intramolecular hydrogen bonds between an amide oxygen and a nearby N-H group are critical in defining the molecular conformation, forming stable six-membered rings. nih.gov

Investigation of Intermolecular Packing and Crystal Lattice Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, two principal interactions are expected to dominate the crystal packing:

Hydrogen Bonding: The carboxamide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of primary amides, it is common to observe strong intermolecular N-H···O=C hydrogen bonds. These interactions typically link molecules into centrosymmetric dimers, forming a characteristic R²₂(8) ring motif, or into extended chains and sheets. nih.govmdpi.com

Table 3: Typical Intermolecular Interaction Geometries in Related Amide and Biphenyl Crystals

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Reference
Hydrogen BondN-H···O2.9 - 3.1150 - 180 nih.govmdpi.com
π–π StackingCentroid–Centroid3.7 - 4.0N/A nih.gov

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

Electronic spectroscopy provides insight into the electronic transitions within a molecule and is fundamental for characterizing its optoelectronic properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the biphenyl chromophore. rsc.org The spectrum for the isomeric compound N-phenylbenzamide, recorded in ethanol, shows a strong absorption maximum (λ_max) around 265-270 nm. nist.gov A similar absorption profile is anticipated for this compound. The substitution of the carboxamide group at the 2-position may cause a slight shift (either bathochromic or hypsochromic) in the absorption maximum compared to unsubstituted biphenyl due to electronic and steric effects. The non-planar nature of the molecule reduces the extent of π-conjugation between the two rings, which typically results in a blue-shift and a decrease in molar absorptivity compared to a hypothetical planar biphenyl system. rsc.org

Table 4: Electronic Absorption Data for the Related Compound N-Phenylbenzamide Data obtained from the NIST Chemistry WebBook. nist.gov

Solventλ_max (nm)Molar Absorptivity (log ε)
Ethanol~268~4.1

Advanced Research Applications of this compound in Diverse Fields

The this compound scaffold is a privileged structural motif in modern chemistry, demonstrating significant utility across a spectrum of advanced scientific disciplines. Its rigid, well-defined three-dimensional structure, combined with the versatile chemical reactivity of the carboxamide group, makes it a cornerstone for the development of complex molecules. From the intricacies of asymmetric synthesis to the targeted design of novel therapeutics, this biphenyl derivative has proven to be an invaluable tool for researchers. This article explores the sophisticated applications of this compound, detailing its role as a key intermediate in organic synthesis and its substantial contributions to the field of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [1,1'-Biphenyl]-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Answer : The compound is synthesized via condensation reactions, often involving biphenyl precursors functionalized with carboxamide groups. Key methods include:

  • Nucleophilic substitution : Reacting biphenylcarbonyl chloride (e.g., 4-biphenylcarbonyl chloride) with amines under controlled pH and temperature .
  • Coupling reactions : Suzuki-Miyaura cross-coupling to introduce substituents, followed by amidation .
  • Optimization requires purification via recrystallization or chromatography to achieve >90% purity. Reaction parameters (e.g., solvent polarity, catalyst loading) critically affect byproduct formation .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s molecular structure?

  • Answer :

  • Experimental :
  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic proton environments and carbonyl group positions .
  • IR : Confirms carboxamide C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Computational : Density Functional Theory (DFT) predicts bond angles, torsional strain, and electronic properties (e.g., HOMO-LUMO gaps) with <2% deviation from crystallographic data .

Q. What biological targets are associated with this compound, and how is its activity quantified?

  • Answer : The compound inhibits branched-chain amino acid transaminase 2 (BCAT2) with an IC50_{50} of 158,489 nM, determined via enzyme-linked assays using recombinant proteins . Activity is measured via fluorescence polarization or mass spectrometry to track substrate conversion .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Contradictions arise from substituent effects (e.g., halogenation altering steric bulk or electronic properties).

  • Molecular docking : Predict binding affinities to BCAT2 using AutoDock Vina, comparing derivatives like 4-bromo-2-fluoro analogs .
  • QSAR models : Relate logP, polar surface area, and Hammett constants to IC50_{50} values .
  • Example: Fluorine at the 2-position increases electronegativity, enhancing target interaction but reducing solubility .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in biphenylcarboxamide analogs?

  • Answer :

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., methyl, cyano, halogens) and test in vitro .
  • Crystallography : Resolve co-crystal structures with BCAT2 to identify hydrogen-bonding interactions (e.g., carboxamide NH with Glu274) .
  • Data normalization : Use Z-score analysis to compare activity across assays, minimizing batch-to-batch variability .

Q. How can researchers optimize pharmacological profiles of this compound derivatives for in vivo studies?

  • Answer :

  • ADME profiling :
  • Solubility : Use shake-flask method at pH 7.4; logP >3 indicates poor aqueous solubility, requiring formulation with cyclodextrins .
  • Metabolic stability : Incubate derivatives with liver microsomes; half-life <30 min suggests CYP450 susceptibility .
  • Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity risks .

Q. What strategies address discrepancies in synthetic yields reported for halogenated this compound analogs?

  • Answer : Discrepancies often stem from halogen size (e.g., bromine vs. fluorine) affecting steric hindrance.

  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., Buchwald-Hartwig amidation for bulky substituents) .
  • Catalyst screening : Pd(OAc)2_2 with XPhos ligand improves coupling efficiency for brominated derivatives (yield increase from 45% to 78%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.